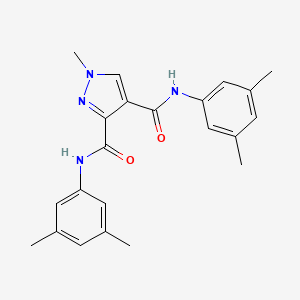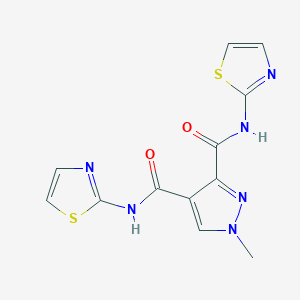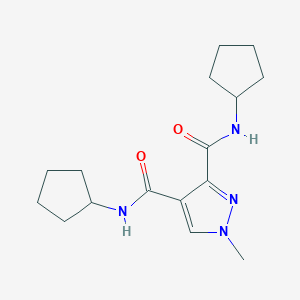![molecular formula C12H9N7O3 B4372697 5-({[4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4372697.png)
5-({[4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
5-({[4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a unique chemical compound with a complex structure. This compound's design allows for various applications across multiple fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves multiple steps:
Formation of Intermediate Pyrazoles: : The synthesis starts with the formation of the intermediate 1H-pyrazoles through cyclization reactions involving appropriate nitriles and hydrazines.
Functionalization: : Subsequent functionalization steps introduce cyano and carbonyl groups into the pyrazole ring.
Final Assembly: : The final product is obtained by coupling the functionalized intermediates under controlled conditions.
Industrial production often optimizes these steps to increase yield and efficiency. Typical reaction conditions include specific temperature ranges, pH levels, and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation, leading to the formation of oxides or reduction to form various pyrazole derivatives.
Substitution Reactions: : The compound can participate in nucleophilic substitution reactions, where different nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Conditions: : Reactions are typically performed in organic solvents such as ethanol or dichloromethane, at temperatures ranging from room temperature to reflux conditions.
Major Products
The primary products of these reactions include various substituted pyrazoles, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-({[4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has numerous scientific research applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor.
Medicine: : Explored for its use in the development of new pharmaceuticals, especially in the treatment of inflammatory diseases.
Industry: : Employed in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The compound exerts its effects primarily through the interaction with specific molecular targets:
Molecular Targets: : Includes enzymes and receptors that play a role in various biochemical pathways.
Pathways Involved: : Inhibition of specific enzymes can lead to a reduction in inflammation or the modulation of other biological processes.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 5-({[4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity.
List of Similar Compounds
Pyrazole-4-carboxylic acid derivatives: : Various derivatives with different substituents on the pyrazole ring.
Cyano-substituted pyrazoles: : Compounds with cyano groups at different positions on the pyrazole ring.
This compound's versatility and unique properties make it a valuable subject for ongoing scientific research and industrial applications.
Eigenschaften
IUPAC Name |
5-[[4-cyano-5-(cyanomethyl)-1H-pyrazol-3-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N7O3/c1-19-9(7(5-15-19)12(21)22)11(20)16-10-6(4-14)8(2-3-13)17-18-10/h5H,2H2,1H3,(H,21,22)(H2,16,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCCHAXIGQRSEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NC2=NNC(=C2C#N)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(TERT-BUTYL)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE](/img/structure/B4372619.png)
![3-chloro-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4372626.png)
![5-(4-tert-butylphenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4372632.png)
![methyl 5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4372635.png)




![5-[(diisobutylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4372663.png)
![3-{[(3-carboxy-4-hydroxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4372704.png)
![5-[({2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}amino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4372709.png)
![5-({[1-(2,4-dimethylphenyl)propyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4372712.png)
![1-methyl-5-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4372717.png)
![5-({4-[4-(DIFLUOROMETHYL)-6-(2-FURYL)-2-PYRIMIDINYL]PIPERAZINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4372725.png)
